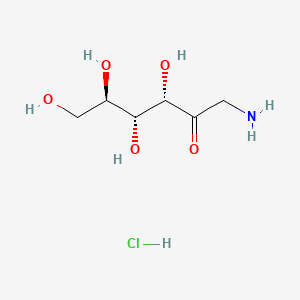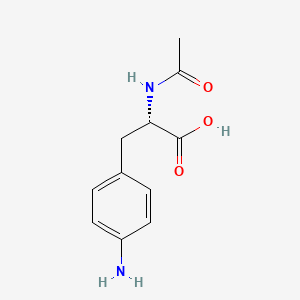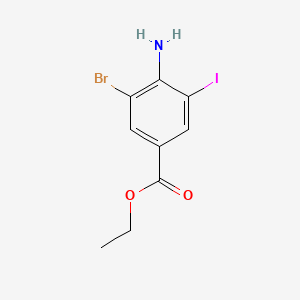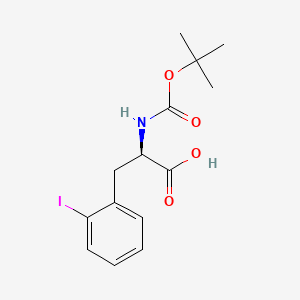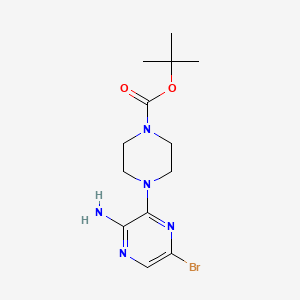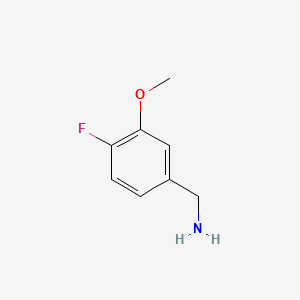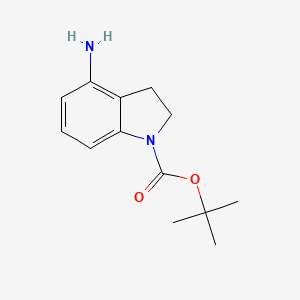
4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester
Overview
Description
“4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 . It is used for research purposes .
Synthesis Analysis
Indoles, including “4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .Molecular Structure Analysis
The molecular structure of “4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester” is represented by the formula C13H18N2O2 .Chemical Reactions Analysis
Indoles, including “4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester”, are used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in the treatment of cancer cells and microbes .Scientific Research Applications
-
Antiviral Activity : Some indole derivatives have shown antiviral properties. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
-
Anti-inflammatory Activity : Indole derivatives also possess anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by inflammation.
-
Anticancer Activity : Indole derivatives have been found to have anticancer properties . They have been used in the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
-
Anti-HIV Activity : Some indole derivatives have shown anti-HIV properties . This could make them valuable in the development of new treatments for HIV.
-
Antioxidant Activity : Indole derivatives can act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
-
Antimicrobial Activity : Indole derivatives have been found to have antimicrobial properties . This means they could be used in the treatment of various bacterial and fungal infections.
-
Antitubercular Activity : Indole derivatives have shown potential in the treatment of tuberculosis .
-
Antidiabetic Activity : Some indole derivatives have been found to possess antidiabetic properties . They could potentially be used in the treatment of diabetes.
-
Antimalarial Activity : Indole derivatives have demonstrated antimalarial activities . This makes them potentially useful in the development of new treatments for malaria.
-
Anticholinesterase Activity : Indole derivatives have been found to possess anticholinesterase activities . This could make them valuable in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
-
HIV-1 Protease Inhibitory Activity : Some indole derivatives have shown HIV-1 protease inhibitory activities . This could make them valuable in the development of new treatments for HIV.
-
Synthesis of Heterocycles : Amino esters, such as “4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester”, are versatile building blocks used to synthesize a range of heterocycles, including imidazol-4-ones .
Future Directions
Indoles, including “4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester”, have attracted increasing attention in recent years due to their potential therapeutic applications . Future research may focus on exploring novel methods of synthesis and investigating their potential uses in treating various disorders .
properties
IUPAC Name |
tert-butyl 4-amino-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOIZSPQKCKYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680511 | |
| Record name | tert-Butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester | |
CAS RN |
885272-42-4 | |
| Record name | 1,1-Dimethylethyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



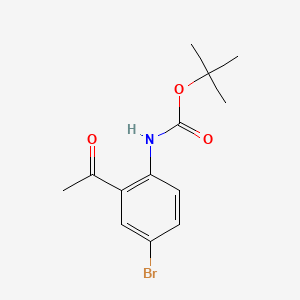
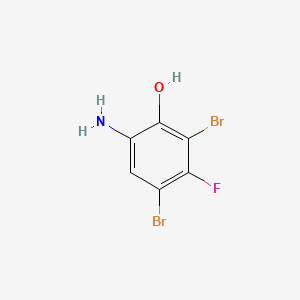
![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)
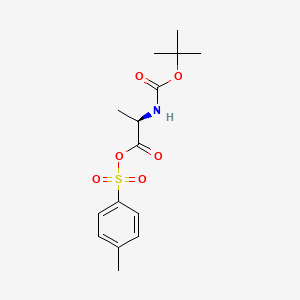
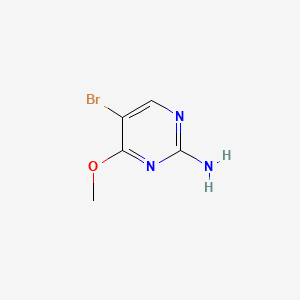
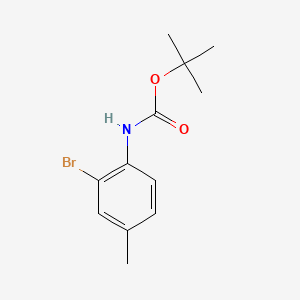
![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)
